molecular formula C14H12N2O3S B2724727 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide CAS No. 2097890-70-3

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide

Cat. No.: B2724727
CAS No.: 2097890-70-3
M. Wt: 288.32
InChI Key: CDWHXCYAVWKHQA-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide is a synthetic organic compound that features a unique combination of furan, thiophene, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan and thiophene intermediates: These can be synthesized through well-established methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.

    Coupling reactions: The furan and thiophene intermediates can be coupled using cross-coupling reactions like Suzuki or Stille coupling.

    Isoxazole ring formation: The isoxazole ring can be formed through cycloaddition reactions, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution but may include halogenation reagents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)isoxazole-5-carboxamide
  • N-(2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide
  • N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxazole-5-carboxamide

Uniqueness

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide is unique due to the combination of furan, thiophene, and isoxazole rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with specific desired properties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-14(13-3-5-16-19-13)15-8-11(10-4-7-20-9-10)12-2-1-6-18-12/h1-7,9,11H,8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWHXCYAVWKHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=NO2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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